

divanillin as a flavoring agent in food industry applications

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Compound of Interest

Compound Name: Divanillin

Cat. No.: B108160

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Divanillin: Application Notes for the Food Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divanillin, the symmetrical dimer of vanillin, is a flavoring agent recognized for its ability to impart a pleasant and creamy sensation to food products.^[1] While found in trace amounts in cured vanilla beans, it is typically produced through the enzymatic or chemical dimerization of vanillin. **Divanillin** is approved for use in food by the Flavor and Extract Manufacturers Association (FEMA) and is designated as Generally Recognized as Safe (GRAS) (FEMA number 4107). This document provides detailed application notes and protocols for the use of **divanillin** as a flavoring agent in the food industry, with a focus on its sensory properties, analytical quantification, and stability.

Sensory Properties and Applications

Divanillin is characterized by its ability to enhance mouthfeel, providing a velvety, creamy, and fatty sensation.^[1] This makes it a valuable ingredient in a variety of food applications, particularly in low-fat or reduced-fat products where it can mimic the sensory attributes of fat.

Table 1: Sensory Profile and Applications of **Divanillin**

Attribute	Description	Typical Applications	Recommended Concentration
Flavor Profile	Imparts a pleasant, creamy, and velvety mouthfeel. Enhances the perception of fattiness and richness.	Dairy products (yogurt, ice cream, milk drinks), low-fat products, margarines, instant desserts, baked goods, and confectionery.	5 - 50 mg/L (ppm) in the final product.
Regulatory	FEMA GRAS #4107	Approved for use in food as a flavoring agent.	-
Solubility	Soluble in ethanol and benzyl alcohol; practically insoluble in water.	Requires appropriate dispersion methods for aqueous food systems.	-

Quantitative Data

Table 2: Physicochemical Properties of **Divanillin**

Property	Value
Chemical Name	6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarbaldehyde
Molecular Formula	C ₁₆ H ₁₄ O ₆
Molecular Weight	302.28 g/mol
Melting Point	315 °C
Appearance	White to pale yellow solid

Experimental Protocols

Protocol 1: Incorporation of **Divanillin** into a Food Matrix (e.g., Low-Fat Yogurt)

Objective: To effectively disperse **divanillin** in a low-fat yogurt base to achieve a uniform flavor profile.

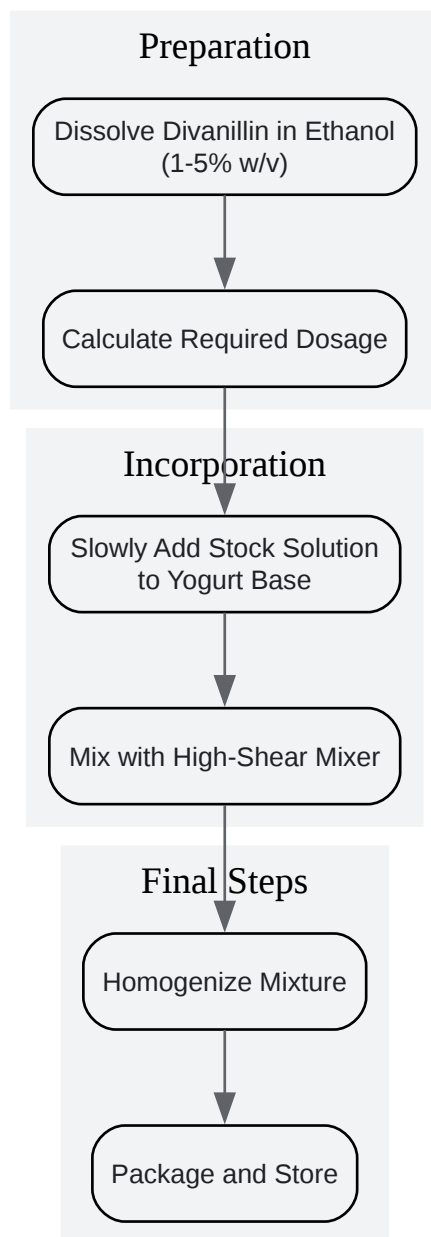
Materials:

- **Divanillin** powder
- Ethanol (food grade)
- Low-fat plain yogurt base
- High-shear mixer or homogenizer

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **divanillin** by dissolving it in food-grade ethanol. A typical concentration is 1-5% (w/v). Ensure complete dissolution.
- **Dosage Calculation:** Calculate the required volume of the **divanillin** stock solution to achieve the target concentration (e.g., 20 ppm) in the final yogurt product.
- **Incorporation:**
 - Slowly add the calculated amount of the **divanillin** stock solution to the yogurt base while stirring continuously.
 - For optimal dispersion and to avoid localized high concentrations, it is recommended to use a high-shear mixer or homogenizer at a low speed for a short duration (e.g., 1-2 minutes).
- **Homogenization:** Process the mixture through a homogenizer to ensure uniform distribution of the flavoring agent.
- **Packaging and Storage:** Package the flavored yogurt in appropriate containers and store under refrigerated conditions.

Workflow for **Divanillin** Incorporation:



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Workflow for incorporating **divanillin** into a food matrix.

Protocol 2: Sensory Evaluation of Divanillin - Triangle Test

Objective: To determine if a sensory difference exists between a control product and a product containing **divanillin**.

Materials:

- Control product (e.g., plain low-fat yogurt)
- Test product (e.g., low-fat yogurt with 20 ppm **divanillin**)
- Identical sample cups, coded with random 3-digit numbers
- Water and unsalted crackers for palate cleansing
- Sensory evaluation booths with controlled lighting and temperature
- A panel of 20-40 trained or consumer panelists

Procedure:

- Sample Preparation: Prepare the control and test products.
- Sample Presentation: For each panelist, present three coded samples: two of one product and one of the other. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
- Instructions to Panelists: Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample. They should cleanse their palate with water and crackers between samples.
- Data Collection: Record the number of correct identifications.
- Data Analysis: Analyze the results using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., $p < 0.05$).

Protocol 3: Quantitative Analysis of Divanillin by HPLC-DAD

Objective: To quantify the concentration of **divanillin** in a food sample. This protocol is based on a validated method for the simultaneous determination of **divanillin** and other phenolic compounds.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid
- **Divanillin** standard

Chromatographic Conditions:

- Mobile Phase A: Water
- Mobile Phase B: Methanol
- Mobile Phase C: Acidified water (e.g., 10^{-2} M H_3PO_4)
- Gradient Elution: A specific gradient program should be developed and optimized to achieve good separation.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 280 nm

Procedure:

- **Standard Curve Preparation:** Prepare a series of standard solutions of **divanillin** in methanol at known concentrations (e.g., 1, 5, 10, 25, 50 ppm). Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area against concentration.
- **Sample Preparation (e.g., Yogurt):**
 - Accurately weigh a known amount of the yogurt sample.
 - Extract the **divanillin** using a suitable solvent (e.g., methanol or a mixture of methanol and water). Sonication or shaking can be used to improve extraction efficiency.
 - Centrifuge the mixture to separate the solid and liquid phases.
 - Filter the supernatant through a 0.45 µm syringe filter before injection.
- **Analysis:** Inject the prepared sample extract into the HPLC system.
- **Quantification:** Identify the **divanillin** peak based on its retention time compared to the standard. Calculate the concentration of **divanillin** in the sample using the calibration curve.

Protocol 4: Accelerated Shelf-Life Testing for Divanillin Stability

Objective: To evaluate the stability of **divanillin** in a food product under accelerated conditions to predict its shelf-life.

Materials:

- Food product containing a known concentration of **divanillin**
- Environmental chambers with controlled temperature and humidity
- Light-protective packaging (if required)

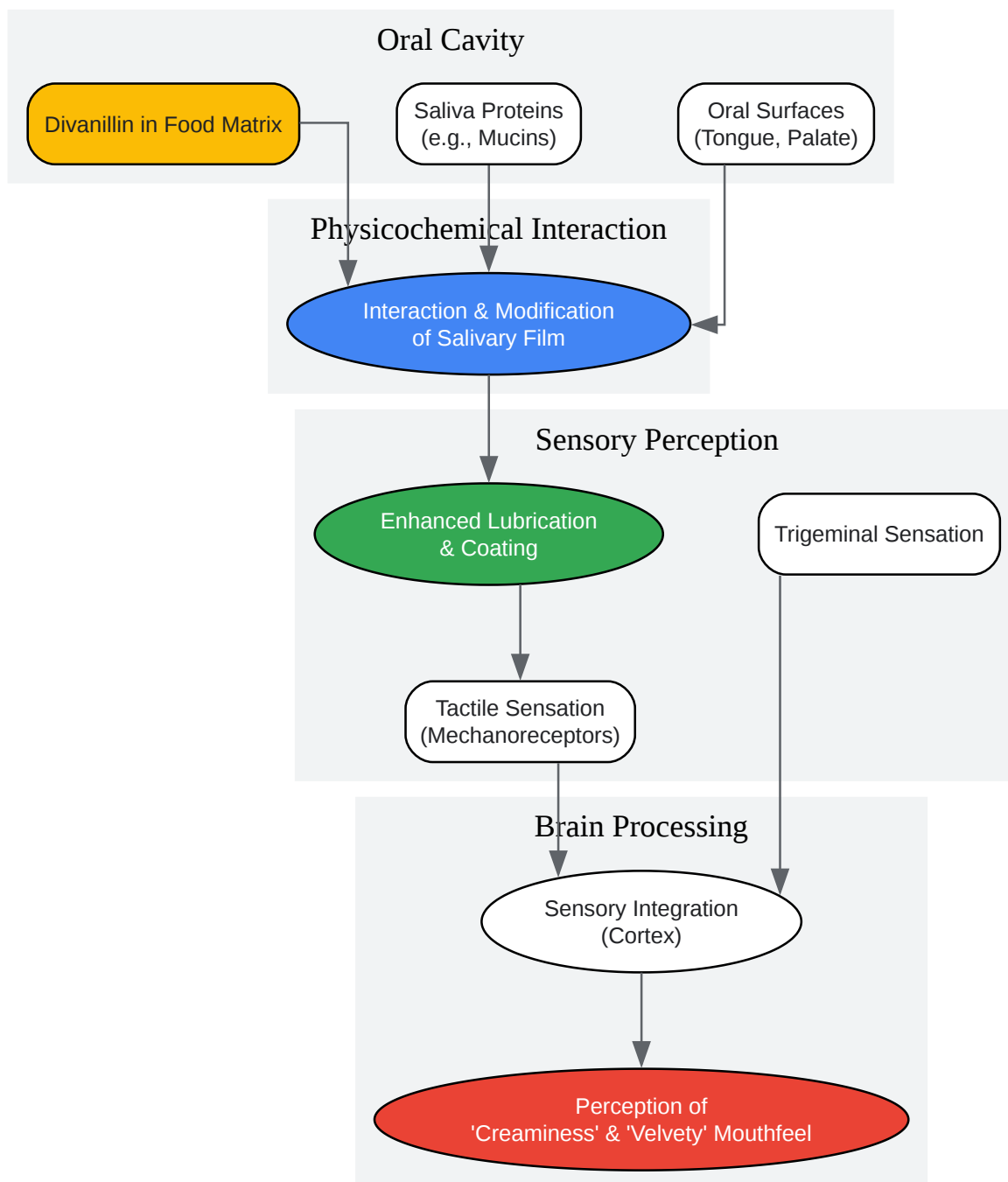
Procedure:

- **Storage Conditions:** Store samples of the food product under different accelerated conditions. Common conditions include elevated temperatures (e.g., 35°C, 45°C, 55°C) and controlled humidity. A control sample should be stored under recommended storage conditions (e.g., 4°C for refrigerated products).
- **Time Points:** Define the time points for analysis (e.g., 0, 1, 2, 4, 8, 12 weeks).
- **Analysis:** At each time point, analyze the samples for:
 - **Divanillin** Concentration: Using the HPLC method described in Protocol 3.
 - **Sensory Profile:** Conduct sensory evaluation (e.g., descriptive analysis) to assess any changes in the creamy and velvety attributes.
 - **Physical and Chemical Properties:** Monitor for any changes in color, texture, pH, etc.
- **Data Analysis:** Plot the degradation of **divanillin** over time at each temperature. Use this data to model the degradation kinetics (e.g., using the Arrhenius equation) and predict the shelf-life at normal storage conditions.

Signaling and Perception of Creaminess

The perception of "creaminess" is a complex, multi-modal sensory experience that is not attributed to a single taste receptor. It involves the integration of tactile, gustatory, and olfactory cues. While the specific signaling pathway for **divanillin**'s creamy mouthfeel has not been fully elucidated, it is hypothesized to act as a mouthfeel enhancer by modulating the physical and sensory properties within the oral cavity.

Hypothesized Mechanism of **Divanillin**-Induced Creaminess Perception:



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Hypothesized pathway for **divanillin**'s creamy mouthfeel perception.

This diagram illustrates that **divanillin** likely interacts with saliva proteins and oral surfaces, modifying the salivary film to enhance lubrication and coating. This altered physical property is

then detected by mechanoreceptors (tactile sensation) and potentially the trigeminal system. The brain integrates these signals, leading to the perception of a creamy and velvety mouthfeel.

Conclusion

Divanillin is a versatile flavoring agent that can significantly enhance the sensory profile of various food products by imparting a desirable creamy and velvety mouthfeel. Proper understanding of its properties, along with the use of standardized protocols for its application, sensory evaluation, and quantification, is crucial for its effective utilization in the food industry. Further research into the precise mechanisms of its sensory perception will likely expand its applications and allow for more targeted product development.

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References

- 1. The taste enhancer divanillin: a review on sources and enzymatic generation (2015) | Ulrich Krings | 14 Citations [scispace.com]
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